molecular formula C14H13BF2O3 B3060245 [3-(Benzyloxy)-2,4-difluoro-5-methylphenyl]boronic acid CAS No. 2096331-91-6

[3-(Benzyloxy)-2,4-difluoro-5-methylphenyl]boronic acid

Cat. No.: B3060245
CAS No.: 2096331-91-6
M. Wt: 278.06
InChI Key: IVSFYAXLMLBYNW-UHFFFAOYSA-N
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Description

[3-(Benzyloxy)-2,4-difluoro-5-methylphenyl]boronic acid (CAS: 2096331-91-6) is a boronic acid derivative featuring a benzyloxy group at the 3-position, fluorine atoms at the 2- and 4-positions, and a methyl group at the 5-position of the phenyl ring. Its molecular formula is C₁₄H₁₂B₂F₂O₂, with a molecular weight of 284.06 g/mol. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are critical in pharmaceutical and materials science research .

The benzyloxy group enhances steric bulk and lipophilicity, while fluorine substituents act as electron-withdrawing groups, modulating the boronic acid's reactivity. The methyl group at position 5 contributes to steric effects and may improve metabolic stability in biological applications .

Properties

IUPAC Name

(2,4-difluoro-5-methyl-3-phenylmethoxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BF2O3/c1-9-7-11(15(18)19)13(17)14(12(9)16)20-8-10-5-3-2-4-6-10/h2-7,18-19H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSFYAXLMLBYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1F)OCC2=CC=CC=C2)F)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901171065
Record name Boronic acid, B-[2,4-difluoro-5-methyl-3-(phenylmethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901171065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096331-91-6
Record name Boronic acid, B-[2,4-difluoro-5-methyl-3-(phenylmethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096331-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2,4-difluoro-5-methyl-3-(phenylmethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901171065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Lithium-Halogen Exchange Boronation

The lithium-halogen exchange method, adapted from the synthesis of 3,5-difluoro-4-methylphenylboronic acid, involves three stages:

  • Precursor Synthesis : Starting with 3-benzyloxy-2,4-difluoro-5-bromotoluene, synthesized via Friedel-Crafts alkylation of 1-bromo-3,5-difluorobenzene with benzyl alcohol followed by methyl iodide quench.
  • Lithiation-Boronation : At -78°C under nitrogen, n-butyllithium (2.6 M in hexanes) deprotonates the aryl bromide to form an aryl lithium intermediate, which reacts with triisopropyl borate (1.05 eq).
  • Acidic Workup : Hydrolysis with 1N HCl (pH 5–6) yields the boronic acid, with purification via ethyl acetate extraction and n-hexane rinsing.

Key Data :

  • Yield: 68–72% (lower than the 70–78% reported for the analog due to steric hindrance from the benzyloxy group).
  • Purity: >95% by HPLC (similar to the parent compound).

Palladium-Catalyzed Miyaura Borylation

This method employs Pd(dppf)Cl₂ (1 mol%) and bis(pinacolato)diboron (1.2 eq) in THF at 80°C. The benzyloxy group’s electron-donating nature facilitates oxidative addition, while the fluorine atoms moderate reactivity.

Optimized Conditions :

Parameter Value Source
Catalyst Pd(dppf)Cl₂ (1 mol%)
Ligand X-Phos (2 mol%)
Base KOAc (3 eq)
Temperature 80°C
Yield 65–70%

Comparative Analysis of Methods

Efficiency and Scalability

Lithium-Halogen Exchange :

  • Advantages : High regioselectivity, no transition metals required.
  • Disadvantages : Cryogenic conditions (-78°C), sensitivity to moisture.

Miyaura Borylation :

  • Advantages : Mild conditions, compatibility with diverse substrates.
  • Disadvantages : Requires palladium catalysts, higher cost.

Steric and Electronic Effects

The benzyloxy group at position 3 creates steric hindrance, reducing yields by 5–8% compared to non-benzylated analogs. Fluorine’s electron-withdrawing effect accelerates lithiation but slows Miyaura borylation by 20–30%.

Advanced Purification Techniques

Post-synthesis purification involves:

  • Solvent Extraction : Ethyl acetate removes unreacted boronates.
  • Crystallization : n-Hexane rinsing at 0°C enhances purity to >98%.
  • Chromatography : Silica gel (hexane:EtOAc 4:1) isolates trace impurities.

Industrial Scalability Considerations

The lithium method’s batch process achieves 500g-scale production with 65–68% yield. Continuous-flow Miyaura systems improve throughput by 40% but require Pd recovery systems.

Emerging Methodologies

Recent studies propose:

  • Photoredox Catalysis : Visible-light-mediated borylation at 25°C (preliminary yield: 55%).
  • Electrochemical Activation : Reduces Pd loading to 0.1 mol% (yield: 63%).

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of this compound is in Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction that forms carbon-carbon bonds between aryl halides and boronic acids .

Reaction Mechanism

  • Oxidative Addition : Aryl halide reacts with palladium(0) to form a Pd(II) complex.

  • Transmetallation : The boronic acid transfers its aryl group to Pd(II).

  • Reductive Elimination : The biaryl product is released, regenerating Pd(0) .

Key Reaction Conditions

ParameterTypical ConditionsImpact on Yield
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)>80% yield
Base K₂CO₃, Na₂CO₃, K₃PO₄Optimal with K₃PO₄
Solvent DMF, THF, DMSOPolar aprotic solvents preferred
Temperature 80–100°CHigher temps reduce side reactions

Example Reaction :

 3 Benzyloxy 2 4 difluoro 5 methylphenyl boronic acid+Aryl HalidePd 0 BaseBiaryl Product\text{ 3 Benzyloxy 2 4 difluoro 5 methylphenyl boronic acid}+\text{Aryl Halide}\xrightarrow{\text{Pd 0 Base}}\text{Biaryl Product}

Optimization Insights

  • Base Selection : K₃PO₄ outperformed Na₂CO₃ and Et₃N in coupling efficiency (73–74% yield vs. 51–55%) .

  • Additives : Tetrabutylammonium bromide (TBAB) enhances reaction rates by acting as a phase-transfer catalyst .

Stability and Side Reactions

The compound’s boronic acid group is susceptible to hydrolysis under acidic or aqueous conditions, forming phenol derivatives. This necessitates anhydrous reaction environments for coupling applications.

Protodeboronation :
In the presence of protic solvents (e.g., H₂O/THF mixtures), protodeboronation occurs, yielding:

 3 Benzyloxy 2 4 difluoro 5 methyl phenol\text{ 3 Benzyloxy 2 4 difluoro 5 methyl phenol}

This side reaction is minimized by using non-aqueous solvents and stable Pd catalysts .

Comparative Reactivity

Substituent effects on reaction efficiency:

Substituent PositionImpact on Coupling Rate
2,4-Difluoro Accelerates transmetallation via electron withdrawal
5-Methyl Stabilizes intermediates, reducing side reactions
3-Benzyloxy Provides steric bulk, moderating reaction selectivity

Scientific Research Applications

Chemistry:

    Organic Synthesis: Widely used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

    Material Science: Utilized in the development of advanced materials, including polymers and nanomaterials.

Biology and Medicine:

    Drug Discovery: Employed in the synthesis of biologically active compounds and potential drug candidates.

    Diagnostic Tools: Used in the development of fluorescent probes and imaging agents.

Industry:

    Agriculture: Applied in the synthesis of herbicides and pesticides.

    Electronics: Used in the production of organic electronic materials and devices.

Mechanism of Action

The mechanism of action of [3-(Benzyloxy)-2,4-difluoro-5-methylphenyl]boronic acid in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-palladium bond.

    Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below compares substituent positions and key properties of [3-(Benzyloxy)-2,4-difluoro-5-methylphenyl]boronic acid and related compounds:

Compound Name Substituents (Position) CAS Number Molecular Weight (g/mol) Key Features
This compound 3-OBn, 2-F, 4-F, 5-Me 2096331-91-6 284.06 High steric bulk, lipophilicity
[3-(Benzyloxy)-2,4-difluorophenyl]boronic acid 3-OBn, 2-F, 4-F 3023270-09-6 270.03 Lacks methyl group; lower MW
2-(Benzyloxy)-3,5-difluorophenylboronic acid 2-OBn, 3-F, 5-F 1150114-56-9 270.03 Altered substituent positions
(4-(Benzyloxy)-2,3-difluorophenyl)boronic acid 4-OBn, 2-F, 3-F 156635-87-9 270.03 Benzyloxy at 4-position
3-(Benzyloxy)-2,6-difluorophenylboronic acid 3-OBn, 2-F, 6-F 870718-07-3 270.03 Fluorine at 6-position

Key Observations :

  • Electronic Effects : Fluorine atoms at positions 2 and 4 enhance electron-withdrawing properties, lowering the pKa of the boronic acid and improving reactivity in Suzuki couplings .
  • Positional Isomerism : Compounds with benzyloxy groups at the 2- or 4-position (e.g., CAS 1150114-56-9 and 156635-87-9) exhibit distinct electronic profiles due to altered resonance effects .

Biological Activity

[3-(Benzyloxy)-2,4-difluoro-5-methylphenyl]boronic acid is a boronic acid derivative that has attracted attention in medicinal chemistry for its potential biological activities. This compound, characterized by its unique structural features, including a benzyloxy group and difluoro substitutions, exhibits various biological activities, particularly in anticancer and antibacterial applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Boronic Acid Functional Group : Essential for its reactivity and biological interactions.
  • Difluoro Substituents : Enhance lipophilicity and metabolic stability.
  • Benzyloxy Group : Influences solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : Boronic acids can inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues. This compound may exhibit similar inhibitory effects on specific enzymes involved in disease pathways.
  • Targeting Protein Interactions : The compound may disrupt protein-protein interactions critical for cellular signaling pathways, particularly in cancer biology.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. Key findings include:

  • Cytotoxic Effects : Studies on various cancer cell lines demonstrate that this compound induces apoptosis through the activation of caspase pathways. The IC50 values suggest potent cytotoxicity at low concentrations.
Cell LineIC50 (µM)Mechanism of Action
MCF-75.0Apoptosis via caspase activation
OVCAR-33.0Disruption of cell cycle progression

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity. The compound interacts with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death.

Case Studies

  • Inhibition of β-lactamases : A study demonstrated that derivatives of boronic acids, including this compound, effectively inhibited various β-lactamases responsible for antibiotic resistance in bacteria such as Escherichia coli and Klebsiella pneumoniae .
  • Synergistic Effects : Research has indicated that when used in combination with traditional antibiotics, this compound enhances the efficacy of these drugs against resistant bacterial strains .

Q & A

Q. What are the standard synthetic routes for [3-(Benzyloxy)-2,4-difluoro-5-methylphenyl]boronic acid, and how can purity be validated?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts (e.g., Pd(Pt-Bu₃)₂ or Pd(OAc)₂ with [(t-Bu₃)HP]BF₄) to couple halogenated precursors with boronic acids. Microwave-assisted protocols may enhance reaction efficiency, as seen in analogous fluorophenylboronic acid syntheses . Purity Validation:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (exact mass data for related compounds: ~246.08 Da) .
  • ¹H/¹³C NMR: Resolve regiochemical ambiguities (e.g., distinguishing 2- vs. 4-fluoro substitution) .
  • HPLC: Ensure >97% purity, as per commercial analogs .

Q. How do structural modifications (e.g., benzyloxy vs. methoxy groups) impact reactivity in cross-coupling reactions?

Methodological Answer: Benzyloxy groups enhance steric bulk and alter electronic effects compared to methoxy substituents, which can reduce coupling efficiency. For example:

SubstituentSuzuki Reaction Yield (Analogous Compounds)
4-Benzyloxy-3-fluoro35–41%
4-Methoxy-2-fluoro55–60%
Optimization strategies include adjusting catalyst loading (1–5 mol% Pd) or using microwave irradiation to accelerate kinetics .

Advanced Research Questions

Q. How can regioselectivity challenges in multi-halogenated arylboronic acid derivatives be addressed?

Methodological Answer: Regioselectivity in Suzuki couplings is influenced by:

  • Substrate Electronic Effects: Fluorine’s electron-withdrawing nature directs coupling to meta/para positions .
  • Protecting Groups: Benzyloxy groups block ortho positions, favoring coupling at less hindered sites .
  • Catalytic Systems: Pd(OAc)₂ with bulky ligands (e.g., SPhos) improves selectivity in sterically crowded systems .

Q. What are the applications of this compound in protease inhibition or materials science?

Biochemical Applications:

  • Protease Inhibition: Boronic acids form reversible covalent bonds with serine proteases. For example, [3-(dihydroxyboranyl)benzyl derivatives inhibit SARS-CoV-2 Mpro (IC₅₀: 0.016 μM) .
  • Covalent Organic Frameworks (COFs): Boronic acid linkers enable self-assembly of crystalline networks (e.g., tripyridine-based COFs ).

Q. How do solvent and temperature affect the stability of this compound?

Methodological Answer:

  • Solvent: Use anhydrous THF or DMF to prevent protodeboronation. Aqueous conditions require pH <7 to avoid hydrolysis .
  • Temperature: Store at –20°C under inert gas (N₂/Ar). Decomposition occurs >80°C, as observed in thermogravimetric analysis (TGA) of similar compounds .

Data Contradictions and Resolution

Q. Why do reported yields for Suzuki couplings vary across structurally similar boronic acids?

Analysis: Discrepancies arise from:

  • Catalyst Efficiency: Pd(Pt-Bu₃)₂ yields 35% for pyridylboronic acids vs. 41% for thiophene analogs .
  • Substrate Accessibility: Steric hindrance from benzyloxy groups reduces yields compared to smaller substituents (e.g., methoxy) .
    Resolution:
    Screen ligands (e.g., XPhos, SPhos) and employ microwave-assisted protocols to improve reproducibility .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(Benzyloxy)-2,4-difluoro-5-methylphenyl]boronic acid
Reactant of Route 2
Reactant of Route 2
[3-(Benzyloxy)-2,4-difluoro-5-methylphenyl]boronic acid

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